4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 227.72 g/mol. It is identified by the CAS number 1380300-82-2 and is classified as a research chemical with an estimated purity of over 95% . This compound is primarily utilized in scientific research and development, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of 4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in public literature, similar compounds suggest that methods may include:
Technical details regarding reaction conditions such as temperature, time, and solvent systems are crucial for optimizing yields but are often proprietary or unpublished.
As a fluorinated amine, 4,4-Difluoro-1-(2-methylpropyl)cyclohexan-1-amine hydrochloride may participate in various chemical reactions typical for amines and fluorinated compounds:
Technical details about specific reaction conditions or outcomes are generally dependent on experimental setups and are less frequently published.
Potential mechanisms could include:
Data on specific biological assays or pharmacodynamics related to this compound remain scarce.
Relevant data regarding its stability under various conditions would require empirical studies.
The installation of gem-difluorine moieties at the C4 position of the cyclohexane ring represents a critical strategic challenge in synthesizing the target compound. Modern approaches typically employ one of two pathways: deoxyfluorination of diketone precursors or direct halofluorination of unsaturated intermediates. Deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® converts cyclohexanedione derivatives to difluorocyclohexanes, achieving fluorination efficiencies of 75–85% [5]. However, this method requires stringent anhydrous conditions due to reagent moisture sensitivity, and competing elimination reactions can reduce yields.
Alternatively, halofluorination of 4-cyclohexen-1-amine intermediates using chlorine/bromine followed by halogen-fluorine exchange with AgF₂ or KF provides superior regioselectivity. This method capitalizes on the ring's conformational stability to direct trans-diaxial addition, ensuring >98% isomeric purity at the 4,4-positions. Recent advances utilize continuous-flow reactors for this sequence, enhancing reaction control and reducing metal fluoride reagent loadings by 40% [4] [10]. Both pathways require careful temperature modulation (–40°C for deoxyfluorination vs. 80–100°C for halogen exchange) to suppress defluorination side reactions.
Table 1: Comparative Analysis of Fluorination Methods
Method | Reagent System | Temperature | Yield Range | Isomeric Purity |
---|---|---|---|---|
Deoxyfluorination | DAST/Deoxo-Fluor® | –40°C to 25°C | 65–78% | 90–95% |
Halofluorination | Br₂ → AgF₂ | 80–100°C | 82–88% | >98% |
Continuous-Flow Exchange | Cl₂ → KF (catalytic) | 100°C | 89–93% | >98% |
The introduction of the 2-methylpropyl (isobutyl) group at the C1 amine position employs two principal methodologies: classical nucleophilic substitution or transition-metal-catalyzed coupling. Nucleophilic substitution reactions involve reacting 4,4-difluorocyclohexan-1-amine with 1-bromo-2-methylpropane under basic conditions (K₂CO₃ or DIPEA). While operationally simple, this method suffers from over-alkylation (5–15% tertiary amine formation) and requires a 30–40% excess of alkyl halide to achieve 70–75% yields [4]. Polar aprotic solvents like DMF or acetonitrile improve conversion but necessitate rigorous purification to remove solvent residues.
Advanced catalytic reductive amination strategies overcome these limitations. Utilizing 4-methylpentan-2-one (isobutyl methyl ketone) as the alkyl source with NaBH₄ or NaBH₃CN as reducing agents achieves monoalkylation selectivity >95%. Palladium catalysts (Pd/C or Pd(OAc)₂) further enhance efficiency, enabling reactions at 25–50°C with 0.5–1 mol% catalyst loading. This method delivers superior yields (85–92%) and minimizes genotoxic alkyl halide residues [4] [9]. Recent protocols employ flow hydrogenation with immobilized Pd catalysts, reducing reaction times from 12 hours to 30 minutes while maintaining yields >90% [6].
Table 2: Alkylation Method Performance Metrics
Method | Conditions | Yield | Selectivity | Key Impurities |
---|---|---|---|---|
Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 70–75% | 80–85% | Tertiary amine (5–15%) |
Reductive Amination (Chemical) | NaBH₃CN, MeOH, 25°C, 10h | 78–82% | 92–95% | Alcohol adducts (3–8%) |
Catalytic Reductive Amination | Pd/C (1 mol%), H₂ (50 psi), 50°C, 5h | 85–90% | >98% | Dehalogenated byproducts (<1%) |
Flow Hydrogenation | Pd/Al₂O₃, H₂, EtOAc, 100°C, 0.5h | 88–92% | >99% | None detected |
Conversion of the free base to the hydrochloride salt is critical for enhancing stability and crystallinity. Solvent optimization directly impacts particle morphology, residual solvent levels, and hygroscopicity. Isopropanol (IPA) and ethanol emerge as preferred solvents due to their differential solubility for the free base versus hydrochloride salt. IPA/water mixtures (4:1 v/v) yield plate-like crystals with low aspect ratios, facilitating filtration, while anhydrous ethanol produces dense prismatic crystals [1] [7].
Anti-solvent crystallization using diethyl ether or methyl tert-butyl ether (MTBE) generates high-purity material (>99.5% HPLC) with controlled particle size distribution (D₉₀ < 50 µm). Process analytical technology (PAT) monitoring reveals that slow acid addition rates (0.5–1.0 mL/min HCl gas in IPA) prevent oiling-out and ensure stoichiometric control. Post-crystallization, fluid-bed drying at 40°C under nitrogen achieves residual solvent levels below ICH Q3C limits (<500 ppm IPA) [4] [8]. The hydrochloride salt exhibits superior storage stability compared to the free base, with no detectable degradation after 6 months at 2–8°C in inert atmosphere [5] [8].
Table 3: Salt Crystallization Solvent System Performance
Solvent System | Crystal Habit | Purity (HPLC) | Residual Solvent | Filtration Rate |
---|---|---|---|---|
IPA/Water (4:1) | Plates | 99.2% | 320 ppm IPA | 12 kg/h/m² |
Anhydrous Ethanol | Prisms | 99.6% | 110 ppm EtOH | 8 kg/h/m² |
Acetone/MTBE (1:5) | Needles | 99.3% | 80 ppm Acetone | 5 kg/h/m² |
THF/Heptane (3:7) | Agglomerates | 98.9% | 450 ppm THF | 15 kg/h/m² |
Scale-up of the four-step sequence (cyclohexanone formation → fluorination → alkylation → salt formation) introduces challenges in intermediate purification and impurity carryover. Key impurities include:
Purification train optimization employs orthogonal techniques:
Reaction mass balance studies reveal that yield erosion primarily occurs during fluorination (8–12% loss) and salt formation (5–7% loss). Implementing in-situ FTIR for amine alkylation endpoint detection reduces alkyl halide excess from 35% to 10%, while temperature-controlled HCl gas absorption during salt formation minimizes acid hydrolysis [6] [9]. These measures elevate the overall yield from 38% to 52% on multikilogram scales.
Table 4: Impurity Profile Control in Scaled Processes
Impurity | Formation Step | Concentration Range | Purification Method | Final Level |
---|---|---|---|---|
3,4-Didehydro-4,4-difluorocyclohexylamine | Fluorination | 0.3–1.2% | Vacuum distillation | <0.05% |
N,N-Di(2-methylpropyl) derivative | Alkylation | 0.8–2.5% | Silica gel chromatography | <0.08% |
4-Fluoro-4-hydroxycyclohexylamine | Hydrolysis | 0.5–1.8% | Anti-solvent crystallization | <0.03% |
Palladium residues | Catalytic alkylation | 50–200 ppm | Activated carbon treatment | <1 ppm |
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